trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Overview
Description
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid: is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring, and an acetic acid functional group attached to the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[31One common method involves the epoxidation of a suitable cyclopropane precursor using peracids or other oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields . The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Chemistry: trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations .
Biology: In biological research, this compound can serve as a probe to study enzyme mechanisms and reaction pathways involving epoxide intermediates .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and resins with unique properties .
Mechanism of Action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecules, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
cis-3-Oxabicyclo[3.1.0]hexane-6-acetic acid: Similar structure but with different stereochemistry.
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
3-Oxabicyclo[3.1.0]hexane-6-methanol: Similar structure but with a methanol group instead of an acetic acid group.
Uniqueness: trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is unique due to its specific stereochemistry and the presence of the acetic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is a bicyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. Its unique structure, characterized by a six-membered ring containing an oxygen atom, contributes to its distinctive chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
The compound can be synthesized through several methods, including the epoxidation of cyclopropane precursors using peracids or other oxidizing agents. The chemical reactivity of this compound includes oxidation, reduction, and substitution reactions, allowing it to serve as a versatile building block in organic synthesis and biochemical research.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The oxirane ring acts as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of target molecules, influencing various biochemical pathways and cellular processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Interaction Studies : A study explored the use of this compound in investigating enzyme mechanisms related to epoxide metabolism, highlighting its role in understanding catalytic processes in biochemistry .
- Antimicrobial Testing : Another research effort assessed the compound's efficacy against bacterial strains, indicating variable sensitivity that warrants further investigation into its potential as an antimicrobial agent .
Applications
The applications of this compound span several fields:
- Organic Synthesis : It is utilized as an intermediate in synthesizing more complex molecules.
- Biochemical Research : The compound is employed in biochemical assays to study enzyme mechanisms.
- Industrial Use : In the industrial sector, it is used for producing specialty chemicals and materials with unique properties .
Properties
IUPAC Name |
2-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t4?,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSCSVKDPCUZBY-GOHHTPAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CC(=O)O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CC(=O)O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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